molecular formula C20H27NO4 B8505018 4-cyclohexyl-1-phenylmethoxycarbonylpiperidine-4-carboxylic acid

4-cyclohexyl-1-phenylmethoxycarbonylpiperidine-4-carboxylic acid

Cat. No.: B8505018
M. Wt: 345.4 g/mol
InChI Key: CSEWDEGVOMTSQR-UHFFFAOYSA-N
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Description

4-cyclohexyl-1-phenylmethoxycarbonylpiperidine-4-carboxylic acid is a compound that belongs to the class of piperidine derivatives It is characterized by the presence of a benzyloxycarbonyl group attached to the nitrogen atom of the piperidine ring, a cyclohexyl group at the 4-position of the piperidine ring, and a carboxylic acid group at the 4-position

Properties

Molecular Formula

C20H27NO4

Molecular Weight

345.4 g/mol

IUPAC Name

4-cyclohexyl-1-phenylmethoxycarbonylpiperidine-4-carboxylic acid

InChI

InChI=1S/C20H27NO4/c22-18(23)20(17-9-5-2-6-10-17)11-13-21(14-12-20)19(24)25-15-16-7-3-1-4-8-16/h1,3-4,7-8,17H,2,5-6,9-15H2,(H,22,23)

InChI Key

CSEWDEGVOMTSQR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2(CCN(CC2)C(=O)OCC3=CC=CC=C3)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclohexyl-1-phenylmethoxycarbonylpiperidine-4-carboxylic acid typically involves the protection of the amine group with a benzyloxycarbonyl (Cbz) group. This can be achieved by reacting the amine with benzyl chloroformate in the presence of a mild base such as sodium bicarbonate . The cyclohexyl group can be introduced through a Grignard reaction or by using cyclohexyl bromide in the presence of a suitable catalyst . The carboxylic acid group can be introduced through oxidation reactions or by using carboxylation methods .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-cyclohexyl-1-phenylmethoxycarbonylpiperidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of oxidized derivatives of the carboxylic acid group.

    Reduction: Formation of the deprotected amine.

    Substitution: Formation of substituted piperidine derivatives.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-cyclohexyl-1-phenylmethoxycarbonylpiperidine-4-carboxylic acid is unique due to the presence of both a cyclohexyl group and a carboxylic acid group on the piperidine ring. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.

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